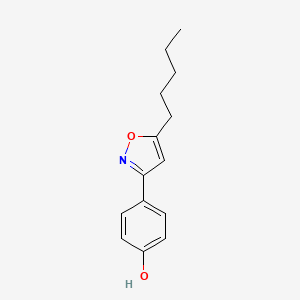

4-(5-Pentyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Pentyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(5-Pentyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes an oxazole moiety and a cyclohexadiene framework. These structural elements contribute to its reactivity and biological activity. The presence of the pentyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.

1. Antioxidant Activity

Research indicates that compounds with oxazole rings often exhibit significant antioxidant properties. A study demonstrated that derivatives of oxazolones can scavenge free radicals effectively, suggesting that this compound may similarly possess antioxidant capabilities .

2. Acetylcholinesterase Inhibition

A notable area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds structurally related to this compound have been shown to inhibit AChE in vitro. For instance, studies on benzylidene derivatives revealed inhibition percentages ranging from 51% to 75% at concentrations of 300 µM, with varying affinities (K_i values) indicating potential for cognitive enhancement .

3. Cytotoxic Effects

The cytotoxicity of similar compounds has been evaluated using MTT assays across various cancer cell lines. Results indicated that certain oxazolone derivatives exhibited selective cytotoxic effects against cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutics with minimal side effects.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Enzyme Interaction : The compound may interact with active sites on enzymes like AChE through non-covalent interactions, leading to reversible inhibition.

- Radical Scavenging : Its structure may facilitate electron donation to free radicals, thus neutralizing oxidative stress.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| AChE Inhibition Study | Acetylcholinesterase inhibition | Compounds showed reversible inhibition; strongest inhibitors had K_i values ranging from 2 to 198 µM. |

| Cytotoxicity Assay | Cancer cell lines | Significant cytotoxic effects observed; specific compounds demonstrated selective toxicity against cancer cells. |

| Antioxidant Activity Assessment | Free radical scavenging | Oxazolone derivatives exhibited strong antioxidant properties in vitro. |

Properties

CAS No. |

914784-11-5 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

4-(5-pentyl-1,2-oxazol-3-yl)phenol |

InChI |

InChI=1S/C14H17NO2/c1-2-3-4-5-13-10-14(15-17-13)11-6-8-12(16)9-7-11/h6-10,16H,2-5H2,1H3 |

InChI Key |

QEESNZRKQXSXPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=NO1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.